molecular formula C21H35N5O2 B11434078 7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

Cat. No.: B11434078
M. Wt: 389.5 g/mol
InChI Key: UELUAKPYWQPBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a heptyl chain and a piperidinyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a heptyl halide, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group or the heptyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of various functional groups, such as halides or amines.

Scientific Research Applications

7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Uniqueness

7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is unique due to its heptyl chain and piperidinyl group, which confer distinct chemical properties and reactivity. These structural features differentiate it from other purine derivatives and contribute to its specific applications and potential therapeutic effects.

Properties

Molecular Formula

C21H35N5O2

Molecular Weight

389.5 g/mol

IUPAC Name

7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C21H35N5O2/c1-5-6-7-8-9-12-26-17(15-25-13-10-16(2)11-14-25)22-19-18(26)20(27)24(4)21(28)23(19)3/h16H,5-15H2,1-4H3

InChI Key

UELUAKPYWQPBPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.